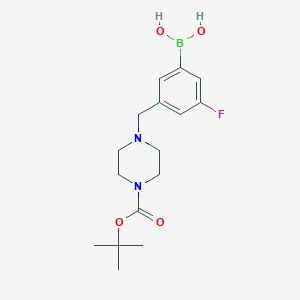![molecular formula C7H5ClF3NO B1447833 [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 1227502-97-7](/img/structure/B1447833.png)
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Overview
Description
“[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1227502-97-7. It has a molecular weight of 211.57 . The compound is in the form of a liquid or low melting solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 . This indicates the molecular structure of the compound.It’s physical form is a liquid or low melting solid . The compound’s refractive index, boiling point, and density are not mentioned in the search results.
Scientific Research Applications
Agrochemical Industry
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol: is a key intermediate in the synthesis of various agrochemicals. Its derivatives, particularly trifluoromethylpyridines (TFMP), play a significant role in the development of new pesticides . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activity of these compounds. For instance, TFMP derivatives have been used in the protection of crops from pests, with fluazifop-butyl being one of the first TFMP derivatives introduced to the market .
Pharmaceutical Development
In the pharmaceutical industry, TFMP derivatives, including those derived from [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol, have been incorporated into several FDA-approved drugs . These compounds are valued for their ability to influence pharmacokinetics and pharmacodynamics, leading to the development of medications with improved efficacy and safety profiles. The trifluoromethyl group is a common pharmacophore in many drug molecules due to its impact on biological activity .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. They are incorporated into treatments for various animal health issues, enhancing the effectiveness of veterinary drugs .
Organic Synthesis
This compound serves as a reactant for the preparation of aminopyridines via amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling reactions . These synthetic applications demonstrate the versatility of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol in organic chemistry.
Safety and Hazards
properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOFCQITLTNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
CAS RN |
1227502-97-7 | |
| Record name | [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
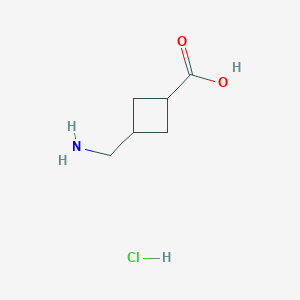


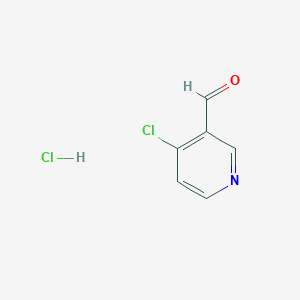
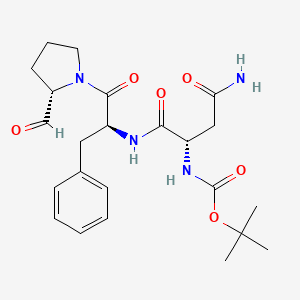

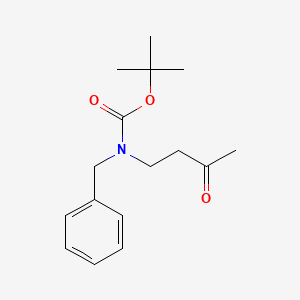



![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
